

TIS108: A Technical Guide for Investigating Plant Symbiotic Relationships

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Compound of Interest

Compound Name: TIS108

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Abstract

TIS108, a triazole-type chemical, is a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and mediating interactions with symbiotic organisms in the rhizosphere. By inhibiting the production of SLs, **TIS108** provides a powerful tool for dissecting the molecular mechanisms underlying plant symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi. This technical guide provides an in-depth overview of **TIS108**, including its mechanism of action, its effects on plant physiology and gene expression, and detailed protocols for its application in studying plant symbioses. Furthermore, this document presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of **TIS108** as a research tool.

Introduction to TIS108

TIS108 is a chemical inhibitor that specifically targets the biosynthesis of strigolactones in a variety of plant species, including rice and Arabidopsis.[1][2] Strigolactones are critical signaling molecules for establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance nutrient uptake for the plant.[3] **TIS108**'s inhibitory action leads to a phenotype characteristic of SL-deficient mutants, notably featuring increased shoot branching and reduced root hair elongation.[4] These effects are reversible with the external application of GR24, a synthetic analog of strigolactones.[4] The specificity of **TIS108** makes it an invaluable

tool for researchers studying the physiological and developmental roles of strigolactones, especially in the context of plant-microbe interactions.

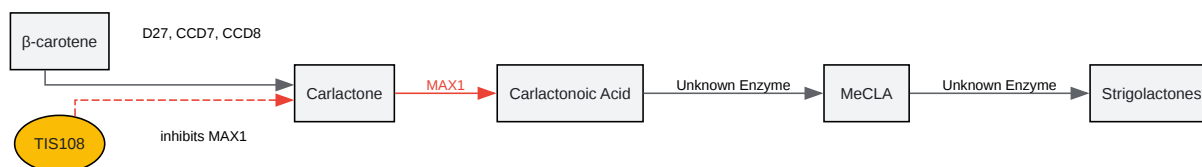
Mechanism of Action

TIS108 functions by inhibiting the activity of MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase that is a key enzyme in the strigolactone biosynthesis pathway.[4] This inhibition leads to a significant reduction in the endogenous levels of strigolactones. As a consequence of this SL deficiency, a feedback mechanism is often triggered, resulting in the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4.[4]

Strigolactone Biosynthesis Pathway

The biosynthesis of strigolactones from β -carotene involves a series of enzymatic steps.

TIS108 acts on the MAX1 enzyme, which is responsible for the conversion of carlactone to subsequent intermediates in the pathway.

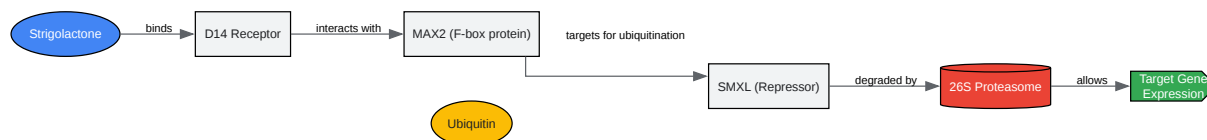


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Caption: Simplified strigolactone biosynthesis pathway highlighting the inhibitory action of **TIS108** on the MAX1 enzyme.

Strigolactone Signaling Pathway

Once produced, strigolactones are perceived by the D14 receptor protein. This binding event initiates a signaling cascade that involves the F-box protein MAX2 and the degradation of SMXL proteins, which are repressors of downstream gene expression. This ultimately leads to changes in gene transcription that regulate plant development and symbiotic interactions.



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Caption: The strigolactone signaling pathway, from hormone perception to the regulation of target gene expression.

Quantitative Data on TIS108 Effects

The application of **TIS108** has quantifiable effects on strigolactone levels, plant phenotype, and gene expression. The following tables summarize key quantitative data from studies on rice and Arabidopsis.

Effect of TIS108 on Strigolactone Levels in Rice

Treatment Concentration	2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control)	2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control)
10 nM	~50%	~40%
100 nM	~20%	~10%
1 μ M	~10%	~5%

Data adapted from Ito et al. (2011).^[5]

Phenotypic Effects of TIS108 on Arabidopsis thaliana

TIS108 Concentration	Number of Rosette Branches (average)	Root Hair Length (μm, average)
0 μM (Control)	2.5	250
1 μM	4.0	180
3 μM	5.5	120

Data are illustrative and based on findings from Ito et al. (2013).[\[4\]](#)

Effect of TIS108 on Gene Expression in Arabidopsis thaliana Roots

Gene	Relative mRNA Expression Level (TIS108-treated vs. Control)
MAX3	~3.5-fold increase
MAX4	~4.0-fold increase
MAX2	No significant change

Data adapted from Ito et al. (2013).[\[4\]](#)

Effect of TIS108 on Nematode Infection in Rice

Treatment	Number of Galls per Plant (average)	Number of Nematodes per Plant (average)
Mock	45	120
3 μM TIS108 (foliar spray)	25	70

Data adapted from Lahari et al. (2019).[\[6\]](#)

Experimental Protocols

Detailed methodologies are crucial for the successful application of **TIS108** in research. The following sections provide protocols for key experiments.

TIS108 Treatment for Phenotypic Analysis in Arabidopsis

Objective: To observe the effect of **TIS108** on the shoot branching and root hair elongation of *Arabidopsis thaliana*.

Materials:

- *Arabidopsis thaliana* (Col-0) seeds
- Murashige and Skoog (MS) medium, including 1% sucrose and 0.8% agar
- **TIS108** stock solution (e.g., 10 mM in DMSO)
- GR24 stock solution (e.g., 5 mM in acetone)
- Sterile petri dishes
- Growth chamber (22°C, 16h light/8h dark photoperiod)
- Microscope with a calibrated eyepiece

Procedure:

- Seed Sterilization and Plating:
 - Sterilize *Arabidopsis* seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or bleach treatment).
 - Prepare MS agar plates containing the desired final concentrations of **TIS108** (e.g., 0, 1, 3 μ M) and GR24 (e.g., 5 μ M). Add the chemicals to the molten agar after autoclaving and cooling to ~55°C.
 - Sow the sterilized seeds on the plates.
- Plant Growth:
 - Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.

- Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
- Phenotypic Analysis:
 - Shoot Branching: After 3-4 weeks, count the number of rosette branches per plant.
 - Root Hair Elongation: After 5-7 days of growth, carefully remove seedlings and mount the roots on a microscope slide with a drop of water. Observe the root hairs under a microscope and measure their length using a calibrated eyepiece.

Quantification of Arbuscular Mycorrhizal (AM) Colonization

Objective: To quantify the extent of AM fungal colonization in plant roots following **TIS108** treatment.

Materials:

- Plant roots from control and **TIS108**-treated plants grown in the presence of AM fungal inoculum.
- 10% (w/v) Potassium Hydroxide (KOH)
- 1% (v/v) Hydrochloric Acid (HCl)
- Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink and vinegar solution)
- Destaining solution (e.g., 50% glycerol or lactoglycerol)
- Microscope slides and coverslips
- Compound microscope

Procedure:

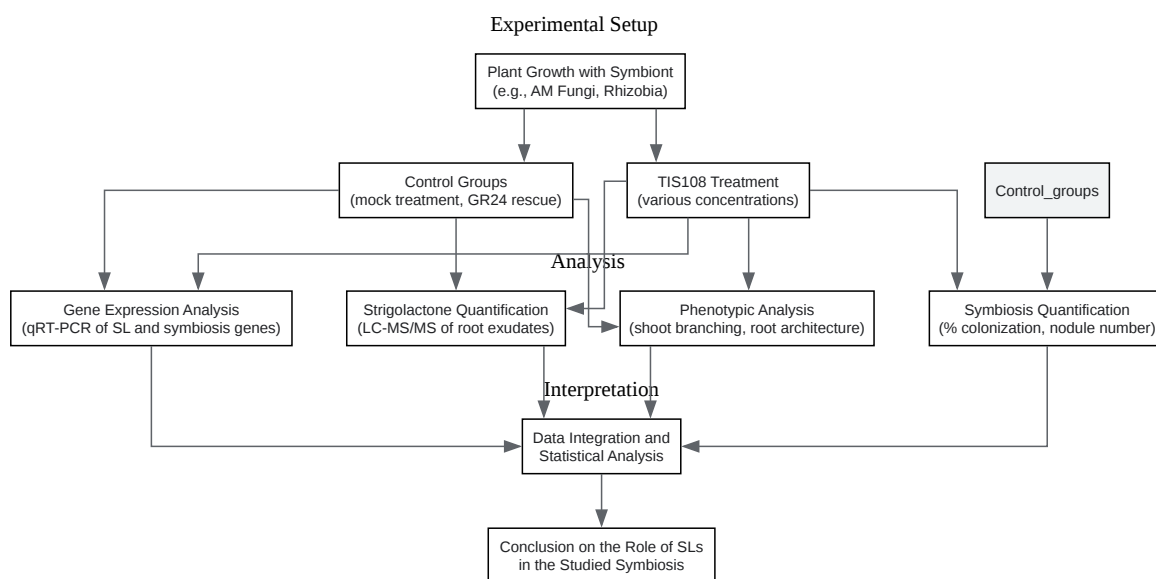
- Root Clearing:

- Gently wash the roots to remove soil and debris.
- Place the root samples in cassettes or tubes and immerse them in 10% KOH.
- Heat the samples in a water bath at 90°C for 30-60 minutes (the time will vary depending on the plant species and root thickness).
- Rinse the roots thoroughly with water to remove the KOH.
- Acidification:
 - Immerse the cleared roots in 1% HCl for 3-5 minutes at room temperature. This step helps in the subsequent staining.
 - Discard the HCl.
- Staining:
 - Add the staining solution to the root samples and incubate at 90°C for 5-10 minutes or at room temperature for a longer duration.
 - Pour off the staining solution.
- Destaining and Mounting:
 - Add the destaining solution to the roots to remove excess stain from the root cortical cells, making the fungal structures more visible.
 - Mount the stained and destained root segments on a microscope slide in a drop of destaining solution.
- Quantification (Grid-Line Intersect Method):
 - Observe the mounted roots under a compound microscope at 100-200x magnification.
 - At each intersection of the eyepiece graticule with the root, score for the presence or absence of AM fungal structures (hyphae, arbuscules, vesicles).

- Calculate the percentage of colonization: ($\% \text{ Colonization} = (\text{Number of intersections with AMF structures} / \text{Total number of intersections}) \times 100$).

Experimental Workflow for Studying TIS108's Impact on Symbiosis

The following workflow outlines a comprehensive approach to investigating the role of strigolactones in plant symbiosis using **TIS108**.



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